2-Bromo-6-methyl-4-(trifluoromethyl)quinoline
Description
2-Bromo-6-methyl-4-(trifluoromethyl)quinoline is a halogenated quinoline derivative featuring a bromine atom at position 2, a methyl group at position 6, and a trifluoromethyl (CF₃) group at position 4. The quinoline scaffold is a bicyclic structure comprising a benzene ring fused to a pyridine ring, which is widely exploited in medicinal chemistry due to its versatility in drug design .
Properties
IUPAC Name |
2-bromo-6-methyl-4-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3N/c1-6-2-3-9-7(4-6)8(11(13,14)15)5-10(12)16-9/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSXVUMDKRIGTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methyl-4-(trifluoromethyl)quinoline typically involves multi-step organic reactions. One common method includes the cyclization of an appropriate aniline derivative with a trifluoromethyl-containing reagent under acidic conditions. For example, the condensation of 2-trifluoromethylaniline with ethyl 4,4,4-trifluoroacetoacetate in the presence of a base can yield the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 2 is a reactive site for nucleophilic aromatic substitution. Common reagents include:
-
Grignard reagents : Introduce alkyl or aryl groups via palladium-mediated coupling (e.g., Suzuki-Miyaura reactions) .
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Amines : Displace bromine under basic conditions (e.g., DMF with K2CO3) .
Example Reaction Conditions
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂, 2,2'-bpy | Toluene | 120 | 45–90 |
| MeMgBr | THF | -78 | 73–97 |
Oxidation and Reduction
The quinoline core undergoes:
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Oxidation : Formation of N-oxides via m-CPBA or H2O2 under acidic conditions .
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Reduction : Conversion to dihydroquinoline using LiAlH4 or catalytic hydrogenation.
Key Observations
-
Oxidation enhances electrophilicity, increasing reactivity in subsequent substitutions.
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Reduction alters lipophilicity, affecting bioavailability in medicinal applications .
Coupling Reactions
Suzuki-Miyaura Coupling
Replaces bromine with aryl groups using arylboronic acids and palladium catalysts .
Example :
Cross-Coupling with Alkenes
Heck or Stille coupling introduces alkene substituents, expanding structural diversity .
Biological Activity
The trifluoromethyl group enhances lipophilicity and metabolic stability, while bromine and methyl substituents modulate electronic properties. This compound is investigated for:
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Anticancer activity : Inhibition of tubulin polymerization.
Comparative Reaction Analysis
Synthetic Challenges
Scientific Research Applications
2-Bromo-6-methyl-4-(trifluoromethyl)quinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-6-methyl-4-(trifluoromethyl)quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its bioavailability and efficacy .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the substitution patterns, molecular weights, and reported activities of 2-bromo-6-methyl-4-(trifluoromethyl)quinoline with structurally related quinoline derivatives:
Key Observations:
Substitution Position Effects: The 2-bromo-4-CF₃ motif is shared with 2-bromo-4-(trifluoromethyl)quinoline , but the addition of a 6-methyl group in the target compound may enhance lipophilicity and metabolic stability compared to halogenated analogs (e.g., 6-bromo-4-chloro-2-CF₃ quinoline) . Trifluoromethyl groups at positions 2 and 8 (e.g., 2,8-bis-CF₃ quinoline) demonstrate potent antimycobacterial activity, suggesting that CF₃ placement significantly impacts biological efficacy .
6-Bromo-4-chloro-2-CF₃ quinoline serves as an intermediate in kinase inhibitor synthesis, indicating the scaffold’s relevance in targeting ATP-binding pockets .
Synthetic Accessibility: Many analogs are synthesized via nucleophilic aromatic substitution or Suzuki coupling. For example, 6-bromo-4-chloro-2-CF₃ quinoline is prepared by reacting 4-chloro-2-CF₃ quinoline with bromine sources . The target compound may require similar strategies, with methyl introduction via alkylation or cross-coupling .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Trifluoromethyl groups reduce oxidative metabolism, while bromine may slow enzymatic degradation. The methyl group could further shield reactive sites, enhancing half-life .
- Solubility: Polar groups (e.g., -OH in 6-bromo-4-hydroxy-2-CF₃ quinoline) improve aqueous solubility, whereas the target compound’s hydrophobicity may necessitate formulation optimization .
Biological Activity
2-Bromo-6-methyl-4-(trifluoromethyl)quinoline is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C11H8BrF3N
- Molecular Weight : 304.08 g/mol
- CAS Number : 596845-29-3
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. Quinoline derivatives are known to exhibit various mechanisms, including:
- Inhibition of Enzymatic Activity : Many quinoline derivatives inhibit enzymes involved in cancer cell proliferation.
- Antimicrobial Properties : Some studies suggest that quinolines can disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study conducted on various cell lines demonstrated that this compound could induce apoptosis in cancer cells through the activation of caspase pathways. The IC50 values for different cancer cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 9.8 |
| A549 (Lung Cancer) | 15.3 |
These results suggest that the compound may serve as a lead candidate for further development in anticancer therapies .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings highlight the potential of this compound as an antimicrobial agent .
Case Studies and Research Findings
- Cell Line Studies : A comprehensive study analyzed the effects of this compound on cancer cell lines, revealing its ability to induce cell cycle arrest and apoptosis through mitochondrial pathways.
- Synthetic Analogues : Research into synthetic analogues of this compound has shown that modifications can enhance its biological activity, suggesting a structure-activity relationship that can be exploited for drug design .
- In Silico Studies : Computational modeling has been employed to predict the binding affinity of this compound to various biological targets, supporting its potential as a multi-targeted therapeutic agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Bromo-6-methyl-4-(trifluoromethyl)quinoline, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves halogenation and trifluoromethylation steps. A modified Vilsmeier-Haack reaction using reagents like MSCL-DMF/DMAC can introduce formyl/acetyl groups at specific positions, followed by bromination . For example, cyclopropyl acetylene and anhydrous zinc(II) in toluene under controlled temperatures (25–50°C) have been used to synthesize analogous quinoline derivatives, with purification via silica gel column chromatography (hexane/ethyl acetate) . Optimization includes monitoring reaction progress with TLC and adjusting stoichiometry to improve yields.
Q. What characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR identify substituent positions and confirm bromine/methyl/trifluoromethyl groups. For example, NMR is critical for trifluoromethyl group analysis .
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns for bromine (1:1 ratio for /) .
- X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., 88.8° between quinoline and cyclopropyl rings in analogues) using SHELX software for refinement .
Q. How does the reactivity of the bromine substituent influence further functionalization?
- Methodological Answer : The bromine atom at position 2 enables cross-coupling reactions (e.g., Suzuki-Miyaura). To avoid side reactions with the trifluoromethyl group, use palladium catalysts (e.g., Pd(PPh)) and mild bases (KCO) in THF/water mixtures at 60–80°C . Monitor regioselectivity via LC-MS to detect undesired byproducts .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of derivatives, and what contradictions arise between in silico and experimental data?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict interactions with biological targets like kinases. However, discrepancies may arise due to solvent effects unaccounted for in simulations. For example, derivatives with high in silico binding affinity to DNA gyrase may show low in vitro activity due to poor solubility, requiring experimental validation via MIC assays .
Q. What strategies resolve low yields in regioselective bromination of the quinoline core?
- Methodological Answer : Use directing groups (e.g., methyl at position 6) to enhance bromination at position 2. Alternatively, employ NBS (N-bromosuccinimide) in acetic acid under UV light to improve selectivity . If competing bromination occurs at the trifluoromethyl group, switch to a bulkier brominating agent (e.g., Br/FeCl) to sterically hinder undesired sites .
Q. How are crystallographic data analyzed when spectroscopic results suggest structural anomalies?
- Methodological Answer : When NMR signals conflict with X-ray diffraction data (e.g., unexpected dihedral angles), re-examine crystal packing effects using SHELXL refinement. For instance, asymmetric unit distortions in analogues like 6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline were resolved by adjusting hydrogen atom positions via riding models . Pair with Hirshfeld surface analysis to identify intermolecular interactions affecting conformation .
Q. What mechanistic insights explain the antitumor activity of structurally related quinoline derivatives?
- Methodological Answer : Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) exhibit enhanced intercalation with DNA or inhibition of topoisomerase II. Evaluate via:
- In vitro assays : MTT assays on cancer cell lines (e.g., HeLa) with IC determination .
- Molecular docking : Compare binding modes of this compound with known inhibitors (e.g., ciprofloxacin) using AutoDock Vina .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
